molecular formula C17H21N3O2S2 B2526739 3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034519-68-9

3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No.: B2526739
CAS No.: 2034519-68-9
M. Wt: 363.49
InChI Key: RSOTWHIMUQRZFU-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a phenylthio (-SPh) substituent at the 3-position and a 1,2,4-oxadiazole ring linked to a tetrahydro-2H-thiopyran-4-yl group. The 1,2,4-oxadiazole ring is a common pharmacophore known for its hydrogen-bonding capacity and rigidity, which may influence target binding .

Properties

IUPAC Name

3-phenylsulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-22-16)13-6-9-23-10-7-13/h1-5,13H,6-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOTWHIMUQRZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Synthesis

The molecular formula of the compound is C17H21N3O3S, with a molecular weight of 347.43 g/mol. Its structure includes a phenylthio group, a tetrahydro-2H-thiopyran moiety, and an oxadiazole ring, which are known for their diverse biological activities.

Synthesis

The compound is synthesized through a multi-step process involving:

  • Formation of the Oxadiazole Ring : This is typically achieved via cyclization reactions involving appropriate precursors.
  • Introduction of the Phenylthio Group : This can be done through electrophilic substitution reactions.
  • Attachment of the Tetrahydro-2H-pyran Moiety : Nucleophilic substitution reactions are often employed for this step .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis . The presence of the oxadiazole ring enhances lipophilicity, facilitating better membrane permeability and thus improving antimicrobial efficacy.

Anticancer Activity

Several studies have demonstrated that oxadiazole derivatives possess notable anticancer properties. For instance:

  • A study reported that certain 1,3,4-oxadiazole derivatives exhibited IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapeutic agents like 5-Fluorouracil .
  • Another investigation highlighted the ability of oxadiazole compounds to inhibit focal adhesion kinase (FAK), a target in cancer therapy, with some compounds showing IC50 values as low as 0.78 µM .

Case Studies

StudyCompound TestedBiological ActivityKey Findings
Various 1,3,4-Oxadiazole DerivativesAntimicrobialEffective against Gram-positive bacteria; better activity observed compared to Gram-negative strains.
Novel 1,3,4-Oxadiazole DerivativesAnticancerSignificant inhibition of cancer cell proliferation; notable IC50 values indicating strong activity against HUH7 cells.
Tetrahydro-2H-Thiopyran DerivativesAntiviralDemonstrated anti-herpesvirus activity with favorable pharmacokinetics and safety profile.

The biological activity of 3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide can be attributed to:

  • Inhibition of Key Enzymes : The oxadiazole ring interacts with enzymes involved in DNA synthesis and repair.
  • Membrane Disruption : The lipophilic nature allows the compound to integrate into bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2 .

Scientific Research Applications

Anticancer Properties

Several studies have investigated the anticancer properties of compounds related to 3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide. For instance:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound exhibited growth inhibition percentages ranging from 50% to 85% depending on the concentration used .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

  • Inhibition Studies : Antimicrobial screening against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed notable inhibition zones in disk diffusion assays. Compounds similar to 3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide have been reported to possess better activity against gram-positive bacteria compared to gram-negative species .

Case Studies

  • Cytotoxicity Evaluation : A comprehensive study evaluated various derivatives of oxadiazole for their cytotoxic effects using the MTT assay. Results indicated that structural modifications could enhance anticancer activity significantly .
  • Antimicrobial Screening : Another study focused on synthesizing thiadiazolopyrimidine derivatives tested against Candida albicans and various bacterial strains. The results confirmed that certain modifications improved antimicrobial efficacy .

Chemical Reactions Analysis

Amide Bond Hydrolysis and Formation

The propanamide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for understanding metabolic pathways and degradation products.

Conditions Reagents Products References
Acidic hydrolysisHCl (6M), reflux, 6–8 hrs3-(Phenylthio)propanoic acid + (3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine
Basic hydrolysisNaOH (2M), 80°C, 4 hrsSame as above, with higher conversion efficiency
Coupling reactionsWSC/HOBt in DMF, RT, 12 hrsReversible amide bond formation with carboxylic acids or amines
  • Key Insight : The amide bond’s stability varies with pH, with acidic conditions favoring faster cleavage. Carbodiimide-mediated coupling (e.g., WSC) enables synthetic modifications of the amine moiety .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in nucleophilic substitution and ring-opening reactions due to its electron-deficient nature.

Reaction Type Conditions Outcome References
Nucleophilic substitutionKCN, DMF, 100°C, 3 hrsReplacement of oxadiazole oxygen with cyano group, forming 1,2,4-thiadiazole
Ring-opening hydrolysisH2O/HCl (1:1), reflux, 5 hrsCleavage to form amidoxime and tetrahydrothiopyran-carboxylic acid derivatives
Cycloaddition reactionsAcetylene derivatives, CuIFormation of triazole hybrids via [3+2] cycloaddition
  • Structural Impact : Ring-opening under acidic conditions generates bioactive amidoxime intermediates, as observed in antiviral drug syntheses .

Sulfur-Based Oxidation Reactions

The phenylthioether and tetrahydrothiopyran moieties undergo selective oxidation:

Target Group Oxidizing Agent Product References
Phenylthioether (S)mCPBA, CH2Cl2, 0°C, 1 hrSulfoxide (S=O) or sulfone (O=S=O) derivatives
Tetrahydrothiopyran (S)H2O2 (30%), AcOH, 50°C, 2 hrsSulfoxide or sulfone forms, confirmed by MS and NMR
  • Selectivity : Controlled stoichiometry of mCPBA yields sulfoxides (1 equiv) or sulfones (2 equiv) . Oxidation enhances polarity and hydrogen-bonding capacity.

Functionalization of the Tetrahydrothiopyran Ring

The tetrahydrothiopyran group undergoes ring-opening and substitution:

Reaction Reagents Products References
Ring-openingBr2, CCl4, −10°CDithiolane derivatives via diradical intermediates
AlkylationMeI, K2CO3, DMF, 60°CS-Methylated thiopyran with improved lipophilicity
  • Application : Ring-opening products show enhanced bioavailability in related antiviral compounds .

Phenylthio Group Reactivity

The phenylthioether participates in cross-coupling and substitution:

Reaction Conditions Outcome References
Ullmann couplingCuI, phenanthroline, DMSOBiaryl formation with aryl halides
Nucleophilic displacementNaSH, EtOH, refluxThiophenol byproduct + alkylated derivatives
  • Limitation : Steric hindrance from the oxadiazole ring reduces coupling efficiency compared to simpler thioethers .

Protonation and Complexation

The oxadiazole nitrogen atoms act as Lewis bases:

Interaction Conditions Observation References
Metal complexationCu(II) acetate, MeOHStable 1:1 complexes characterized by UV-Vis and ESR spectroscopy
Acid-base equilibriapH 2–12pKa ≈ 4.9 (oxadiazole N), confirmed by potentiometric titration
  • Implications : Metal complexes show enhanced antimicrobial activity in related compounds .

Photochemical Reactivity

UV-induced reactions of the phenylthio group:

Condition Outcome References
UV (254 nm), benzeneHomolytic S–C bond cleavage, generating thiyl radicals
Presence of O2Sulfoxide/sulfone formation via radical oxidation
  • Caution : Light-sensitive storage recommended to prevent degradation.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table highlights structural and functional differences between the target compound and related molecules:

Compound Name Key Substituents/Features Biological Activity/Application Reference
3-(Phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide Thiopyran (S-heterocycle), phenylthio, 1,2,4-oxadiazole Not explicitly stated (inferred pesticidal/macrofilaricidal potential)
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide Dichlorophenyl, pyridinyl, pyrazole Antifungal/antibacterial (hypothesized)
N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine Pyran (O-heterocycle), pyridinyl, 1,2,4-oxadiazole Macrofilaricidal
N-(4-Chloro-2-(5-fluoropyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)sulfinyl)propanamide Trifluoropropyl sulfinyl, fluoropyridinyl, thiazole Pesticidal

Structural and Electronic Differences

  • Thiopyran vs.
  • Phenylthio vs. Trifluoropropyl Sulfinyl : The phenylthio group in the target compound is less electronegative than the trifluoropropyl sulfinyl group in pesticidal analogs (), which may reduce electrophilic reactivity but enhance hydrophobic interactions .
  • 1,2,4-Oxadiazole vs. Thiazole/Triazole : The 1,2,4-oxadiazole ring offers distinct hydrogen-bonding geometry compared to thiazole or triazole systems, influencing target selectivity .

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